PROP-2-EN-1-YL 2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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Overview
Description
PROP-2-EN-1-YL 2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-7-yloxy group attached to an acetate moiety, which is further linked to a prop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 2-oxo-2H-chromen-7-ol with prop-2-en-1-yl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process. The purification steps can be streamlined using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
PROP-2-EN-1-YL 2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The chromen-7-yloxy group is known to interact with cellular proteins, affecting signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- (E)-3-phenylprop-2-ene-1-yl 2-oxo-2H-chromene-3-carboxylate
Uniqueness
PROP-2-EN-1-YL 2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the prop-2-en-1-yl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
prop-2-enyl 2-(2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-2-7-17-14(16)9-18-11-5-3-10-4-6-13(15)19-12(10)8-11/h2-6,8H,1,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGWXCQYVHVJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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